Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)tin bromide
Overview
Description
Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)tin bromide is a chemical compound with the empirical formula C18H12BrF27Sn. It is also known as bromotris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane. This compound is characterized by the presence of three nonafluorohexyl groups attached to a tin atom, which is further bonded to a bromine atom. The compound is notable for its high fluorine content, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)tin bromide can be synthesized through the reaction of tin(IV) bromide with 3,3,4,4,5,5,6,6,6-nonafluorohexyl magnesium bromide. The reaction typically takes place in an inert atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran. The reaction conditions include maintaining a low temperature to control the reactivity of the organometallic reagent.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors and precise control of reaction parameters to ensure consistent product quality. The use of high-purity starting materials and solvents is crucial to avoid contamination and achieve high yields.
Chemical Reactions Analysis
Types of Reactions
Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)tin bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as alkyl or aryl groups.
Oxidation Reactions: The tin center can be oxidized to higher oxidation states, leading to the formation of tin oxides or other tin-containing compounds.
Reduction Reactions: The compound can be reduced to form tin hydrides or other reduced tin species.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, aryl halides, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or nitric acid are used. The reactions are often conducted under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed. The reactions are usually performed in anhydrous solvents to prevent hydrolysis.
Major Products Formed
Substitution Reactions: The major products are organotin compounds with different substituents replacing the bromine atom.
Oxidation Reactions: The products include tin oxides and other oxidized tin species.
Reduction Reactions: The products are typically tin hydrides or other reduced tin compounds.
Scientific Research Applications
Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)tin bromide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also employed in the preparation of fluorinated organotin compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs with unique properties.
Industry: The compound is used in the production of specialty materials, such as fluorinated polymers and coatings, due to its high fluorine content and unique chemical properties.
Mechanism of Action
The mechanism of action of tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)tin bromide involves its interaction with molecular targets through the tin center. The nonafluorohexyl groups provide steric hindrance and electronic effects that influence the reactivity of the tin atom. The compound can form complexes with various substrates, leading to changes in their chemical or biological activity. The pathways involved include coordination to metal centers, interaction with nucleophiles, and participation in redox reactions.
Comparison with Similar Compounds
Similar Compounds
Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)tin hydride: This compound is similar in structure but contains a hydride instead of a bromide. It has different reactivity and applications.
Tris(1H,1H,2H,2H-perfluorohexyl)tin bromide: This compound has a similar fluorinated alkyl chain but differs in the hydrogenation state of the fluorinated groups.
Uniqueness
Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)tin bromide is unique due to its high fluorine content and the presence of three nonafluorohexyl groups. This imparts distinct chemical properties, such as high thermal stability, resistance to oxidation, and unique reactivity patterns. These properties make it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
bromo-tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H4F9.BrH.Sn/c3*1-2-3(7,8)4(9,10)5(11,12)6(13,14)15;;/h3*1-2H2;1H;/q;;;;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTDTEBNYTUTDL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Sn](CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)Br)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrF27Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583412 | |
Record name | Bromotris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
939.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
240497-37-4 | |
Record name | Bromotris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 240497-37-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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